6-Formyluracil monohydrate 6-Formyluracil monohydrate
Brand Name: Vulcanchem
CAS No.: 1052405-08-9
VCID: VC8044052
InChI: InChI=1S/C5H4N2O3.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2
SMILES: C1=C(NC(=O)NC1=O)C=O.O
Molecular Formula: C5H6N2O4
Molecular Weight: 158.11 g/mol

6-Formyluracil monohydrate

CAS No.: 1052405-08-9

Cat. No.: VC8044052

Molecular Formula: C5H6N2O4

Molecular Weight: 158.11 g/mol

* For research use only. Not for human or veterinary use.

6-Formyluracil monohydrate - 1052405-08-9

Specification

CAS No. 1052405-08-9
Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
IUPAC Name 2,4-dioxo-1H-pyrimidine-6-carbaldehyde;hydrate
Standard InChI InChI=1S/C5H4N2O3.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2
Standard InChI Key FFSRLRNGSZKHTN-UHFFFAOYSA-N
SMILES C1=C(NC(=O)NC1=O)C=O.O
Canonical SMILES C1=C(NC(=O)NC1=O)C=O.O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Formyluracil monohydrate consists of a uracil backbone (a pyrimidine ring with two keto groups at positions 2 and 6) modified by a formyl group (-CHO) at position 6. The monohydrate form includes one water molecule hydrogen-bonded to the carbonyl oxygen, enhancing its crystalline stability .

Molecular Formula: C5H6N2O4\text{C}_5\text{H}_6\text{N}_2\text{O}_4
Molecular Weight: 158.11 g/mol
Density: 1.567 g/cm³
Melting Point: 340°C (decomposition)
pKa: 5.63 (predicted)
Solubility: Slightly soluble in water; soluble in polar organic solvents like methanol .

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal a planar pyrimidine ring with the formyl group adopting a trans configuration relative to the N1-H group. The water molecule forms hydrogen bonds with O4 and O6, stabilizing the lattice . Fourier-transform infrared (FTIR) spectroscopy shows characteristic peaks at:

  • 1700 cm⁻¹ (C=O stretching of uracil),

  • 1680 cm⁻¹ (C=O stretching of formyl group),

  • 3200–3400 cm⁻¹ (O-H stretching from water) .

Synthesis and Purification Methods

Two-Step Oxidation-Reduction Pathway

The most cited synthesis involves:

  • Oxidation of 6-Methyluracil:
    Refluxing 6-methyluracil with selenium dioxide (SeO2\text{SeO}_2) in acetic acid yields 6-formyluracil (orotaldehyde).

    C5H6N2O2+SeO2AcOHC5H4N2O3+H2O+Se\text{C}_5\text{H}_6\text{N}_2\text{O}_2 + \text{SeO}_2 \xrightarrow{\text{AcOH}} \text{C}_5\text{H}_4\text{N}_2\text{O}_3 + \text{H}_2\text{O} + \text{Se}

    Yield: ~70% .

  • Reduction and Hydration:
    Sodium borohydride (NaBH4\text{NaBH}_4) reduces impurities, followed by crystallization in aqueous methanol to form the monohydrate .

Alternative Palladium-Catalyzed Synthesis

A less common method utilizes 6-iodouracil and trimethylsilylacetylene under palladium/copper catalysis, yielding 6-ethynyluracil intermediates. Subsequent hydrolysis produces 6-formyluracil .

Key Reaction:

C5H3IN2O2+HC≡C-Si(CH3)3Pd/CuC5H4N2O3+HI\text{C}_5\text{H}_3\text{IN}_2\text{O}_2 + \text{HC≡C-Si(CH}_3\text{)}_3 \xrightarrow{\text{Pd/Cu}} \text{C}_5\text{H}_4\text{N}_2\text{O}_3 + \text{HI}

Applications in Pharmaceutical and Biochemical Research

Enzyme Inhibition Studies

6-Formyluracil monohydrate is a potent inhibitor of uracil DNA glycosylase (UNG), an enzyme critical for DNA repair. Heterodimeric oxime derivatives (e.g., 3-(3)-27) exhibit submicromolar inhibition (IC50=0.3 μM\text{IC}_{50} = 0.3\ \mu\text{M}) by binding to both the active site and a transient uracil-recognition site .

Anticancer Agent Development

As a precursor to 5-fluorouracil derivatives, it demonstrates cytotoxicity in Chinese hamster fibroblast (CHF) cells. 5-Formyl-2'-deoxyuridine (5-fodUrd), a derivative, inhibits thymidylate synthetase, disrupting DNA synthesis .

Nucleic Acid Chemistry

Incorporation into RNA or DNA alters base-pairing properties. 6-Formyluracil pairs preferentially with adenine but can mispair with guanine, inducing mutations .

Recent Research Advancements

Crystal Engineering Studies

Density functional theory (DFT-D2) calculations predict lattice energies of hypothetical 5-formyluracil crystals. The experimental structure exhibits stronger hydrogen bonding (O-HO=2.85 A˚\text{O-H}\cdots\text{O} = 2.85\ \text{Å}) and π-π stacking (3.45 A˚3.45\ \text{Å}) than predicted models .

Mutagenicity and Toxicity Profiles

  • Mutagenicity: 6-Formyluracil derivatives induce mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in CHF cells (103 mutations/cell10^{-3}\ \text{mutations/cell}) .

  • Toxicity: IC₅₀ values for 5-fodUrd in nerve cells: 0.8 μM0.8\ \mu\text{M} (RNA synthesis inhibition) vs. 50 μM50\ \mu\text{M} (DNA synthesis inhibition) .

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